molecular formula C17H19N3O3 B11565021 N-(furan-2-ylmethyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide

N-(furan-2-ylmethyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide

Cat. No.: B11565021
M. Wt: 313.35 g/mol
InChI Key: GEUIGZYRRWJNQW-VXLYETTFSA-N
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Description

N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of furan-2-carbaldehyde with hydrazine derivatives under controlled conditions. One common method involves the use of potassium hydride to initiate an imine–imine rearrangement, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The hydrazinecarbonyl group can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the hydrazinecarbonyl group can yield hydrazine derivatives .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbonyl group can form covalent bonds with target proteins, potentially inhibiting their function. This mechanism is of particular interest in the development of new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its combination of a furan ring, hydrazinecarbonyl group, and formamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H19N3O3/c1-12(2)14-7-5-13(6-8-14)10-19-20-17(22)16(21)18-11-15-4-3-9-23-15/h3-10,12H,11H2,1-2H3,(H,18,21)(H,20,22)/b19-10+

InChI Key

GEUIGZYRRWJNQW-VXLYETTFSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NCC2=CC=CO2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NCC2=CC=CO2

Origin of Product

United States

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